Methylprednisolone

Descripción general

Descripción

La metilprednisolona es un glucocorticoide sintético, prescrito principalmente por sus efectos antiinflamatorios e inmunosupresores . Se utiliza para tratar una variedad de afecciones, incluidas alergias, asma, enfermedades autoinmunes y ciertos tipos de cáncer . La metilprednisolona es un derivado de la hidrocortisona y la prednisolona, y pertenece a la clase de los corticosteroides .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La metilprednisolona se sintetiza a partir de hidrocortisona o prednisolona a través de una serie de reacciones químicas. Un método común involucra la metilación de la prednisolona en la posición 6α . El proceso generalmente incluye pasos como la oxidación, la reducción y la esterificación bajo condiciones controladas .

Métodos de Producción Industrial: En entornos industriales, la metilprednisolona a menudo se produce a través de un método de purificación por cristalización para aumentar su pureza y reducir las impurezas . Este método implica disolver el producto bruto en una mezcla de agua y acetona, seguido de calentamiento y agitación para obtener un producto purificado .

Análisis De Reacciones Químicas

Tipos de Reacciones: La metilprednisolona experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: A menudo implica reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Comúnmente utiliza reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Típicamente involucra reacciones de halogenación o alquilación utilizando reactivos como halógenos o haluros de alquilo.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la metilprednisolona, como el succinato de metilprednisolona sódico y el acetato de metilprednisolona .

Aplicaciones Científicas De Investigación

Pharmacological Overview

Methylprednisolone mimics the effects of naturally occurring glucocorticoids, providing a range of physiological effects. Its primary mechanism involves the modulation of inflammatory responses and immune system activity. The U.S. Food and Drug Administration has approved this compound for several conditions, with numerous off-label uses also documented.

FDA-Approved Indications

This compound is indicated for a variety of conditions categorized by organ systems:

| Organ System | Conditions |

|---|---|

| Dermatology | Atopic dermatitis, contact dermatitis, pemphigus vulgaris, erythema multiforme |

| Endocrinology | Primary or secondary adrenocortical insufficiency |

| Gastroenterology | Ulcerative colitis (off-label) |

| Hematology | Autoimmune hemolytic anemia |

| Neurology | Multiple sclerosis (acute exacerbations) |

| Ophthalmology | Uveitis, scleritis, keratitis |

| Nephrology | Nephrotic syndrome (off-label) |

| Pulmonology | Asthma, chronic obstructive pulmonary disease exacerbations |

| Rheumatology | Rheumatoid arthritis, gout |

Off-Label Uses

In addition to its approved indications, this compound is often used off-label for conditions such as:

- Severe allergic reactions

- COVID-19 requiring oxygen support

- Acute exacerbations of chronic obstructive pulmonary disease

- Myasthenia gravis

- Severe alcoholic hepatitis

Treatment of Inflammatory Conditions

This compound is frequently prescribed to manage inflammation across various disorders. A study highlighted its effectiveness in reducing treatment failure rates in hospitalized patients with severe community-acquired pneumonia. The study reported that only 13% of patients receiving this compound experienced treatment failure compared to 31% in the placebo group (P = .02) .

Neurological Disorders

This compound is notably used in treating acute exacerbations of multiple sclerosis. A systematic review demonstrated that high-dose this compound significantly improved recovery outcomes in these patients .

Oncology

In oncology settings, this compound serves as an adjunct therapy to manage side effects of chemotherapy and to treat certain hematological malignancies. Clinical trials are ongoing to explore its efficacy further .

Pain Management

Interlaminar and transforaminal epidural steroid injections using this compound have shown significant results in managing lumbar disc herniation and spinal stenosis. Evidence from randomized controlled trials supports its use for pain relief in these conditions .

Autoimmune Disorders

This compound is utilized in treating various autoimmune conditions due to its immunosuppressive effects. For instance, it has been effective in managing autoimmune hemolytic anemia and lupus erythematosus .

Case Study 1: Community-Acquired Pneumonia

A randomized trial involving 60 patients with severe community-acquired pneumonia found that those treated with this compound had a lower incidence of treatment failure and improved inflammatory markers compared to the placebo group .

Case Study 2: Multiple Sclerosis

In a cohort study assessing the impact of high-dose this compound on multiple sclerosis exacerbations, patients receiving treatment reported significant improvements in neurological function and reduced relapse rates .

Case Study 3: Lumbar Disc Herniation

A review of clinical outcomes from interlaminar epidural steroid injections revealed that patients receiving this compound experienced significant pain relief and functional improvement compared to those receiving saline injections .

Mecanismo De Acción

La metilprednisolona ejerce sus efectos uniéndose a los receptores de glucocorticoides, que luego se trasladan al núcleo y regulan la expresión génica . Esta regulación conduce a una amplia gama de efectos fisiológicos, incluida la modulación del metabolismo de los carbohidratos, las proteínas y los lípidos, y el mantenimiento de la homeostasis de fluidos y electrolitos . El compuesto disminuye la inflamación al suprimir la migración de leucocitos polimorfonucleares y revertir el aumento de la permeabilidad capilar .

Compuestos Similares:

Prednisona: Otro glucocorticoide sintético con propiedades antiinflamatorias e inmunosupresoras similares.

Hidrocortisona: Un glucocorticoide natural con una gama más amplia de efectos fisiológicos.

Dexametasona: Un glucocorticoide sintético con una duración de acción más larga y una mayor potencia en comparación con la metilprednisolona.

Singularidad: La metilprednisolona es única en su mayor afinidad por los receptores de glucocorticoides en comparación con los receptores de mineralocorticoides, lo que la hace más efectiva para reducir la inflamación con menos efectos secundarios relacionados con el desequilibrio de fluidos y electrolitos . Además, su disponibilidad en formas oral e inyectable proporciona flexibilidad en el uso clínico .

Comparación Con Compuestos Similares

Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.

Dexamethasone: A synthetic glucocorticoid with a longer duration of action and higher potency compared to methylprednisolone.

Uniqueness: this compound is unique in its higher affinity for glucocorticoid receptors compared to mineralocorticoid receptors, making it more effective in reducing inflammation with fewer side effects related to fluid and electrolyte imbalance . Additionally, its availability in both oral and injectable forms provides flexibility in clinical use .

Actividad Biológica

Methylprednisolone is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It has been extensively studied for its biological activity across various medical conditions, including autoimmune diseases, respiratory disorders, and severe infections like COVID-19. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exerts its effects primarily through the modulation of gene expression. It binds to the glucocorticoid receptor (GR) in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. Here, it influences the transcription of genes involved in inflammation and immune response. This action results in:

- Inhibition of pro-inflammatory cytokines : this compound reduces the production of cytokines such as IL-1, IL-6, and TNF-α.

- Suppression of immune cell activation : It inhibits the proliferation and function of T lymphocytes and other immune cells.

- Promotion of apoptosis : this compound can induce apoptosis in certain immune cells, further dampening inflammatory responses.

1. Acute and Chronic Effects on Oxidative Stress

A study investigated the effects of acute and chronic administration of this compound on oxidative stress in rat lungs. The results indicated that:

- Acute Treatment : A significant increase (20%) in total reactive antioxidant potential (TRAP) was observed in rats treated with a single injection of this compound (50 mg/kg) compared to controls (p < 0.05). There was no significant change in lipid peroxidation (LPO) levels.

- Chronic Treatment : Rats receiving this compound for 30 days showed increased LPO levels, indicating oxidative damage (p < 0.05), while TRAP levels remained unchanged compared to controls .

| Treatment Type | TRAP Levels (Mean ± SEM) | LPO Levels (Mean ± SEM) |

|---|---|---|

| Acute | Increased by 20% | No change |

| Chronic | No change | Increased |

2. Efficacy in Severe COVID-19 Patients

A meta-analysis encompassing 13 studies with 3,138 patients revealed that this compound significantly reduced mortality among patients with severe COVID-19:

- Mortality Reduction : The risk ratio for mortality was 0.62 (95% CI: 0.46–0.85, p = 0.003), indicating a substantial survival benefit.

- Adverse Events : There was no significant increase in severe adverse events associated with this compound treatment (RR 1.20; 95% CI 0.92–1.56, p = 0.17) .

| Treatment Group | Mortality Rate (%) | Risk Ratio (RR) |

|---|---|---|

| This compound | 35.2 | 0.62 |

| Control | 38.1 | - |

3. Long-term Effects on IgA Nephropathy

In a randomized clinical trial assessing oral this compound for IgA nephropathy, findings indicated:

- Efficacy : The treatment group showed a significant reduction in the combined endpoint of eGFR decrease and end-stage kidney disease compared to placebo.

- Sample Size : The study required 750 participants to achieve over 90% power to detect a meaningful difference .

Prolonged Therapy in Acute Respiratory Distress Syndrome (ARDS)

A study evaluated prolonged this compound therapy in patients with unresolving ARDS:

- Clinical Outcomes : The treatment group exhibited improved lung function metrics such as PaO2/FIO2 ratios and reduced multiple organ dysfunction syndrome (MODS) scores compared to placebo.

- Statistical Significance : Improvements were statistically significant across various measures (e.g., LIS score decreased from an average of 3.0 to 2.2 after treatment) .

Propiedades

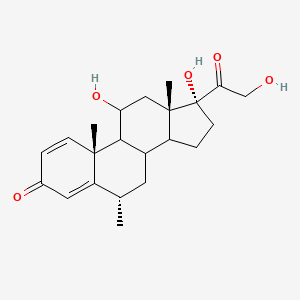

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRSUDSXCMQTMA-PJHHCJLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023300 | |

| Record name | Methylprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylprednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

MW 416.51, crystals, MP 205-208 °C, specific optical rotation: 101 deg at 20 °C (dioxane), uv max (95% ethanol): 243 nm (alpha m 14825), Sol in dioxane; sparingly sol in acetone, alcohol, chloroform, methanol; slightly sol in ether. Practically insol in water. /21-acetate/, SOL IN WATER /METHYLPREDNISOLONE 21-SUCCINATE SODIUM SALT/, Sparingly sol in alc, dioxane, methanol; slightly sol in acetone, chloroform; very slightly sol in ether., In water, 1.20X10+2 mg/L at 25 °C, 1.09e-01 g/L | |

| Record name | Methylprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylprednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |

| Record name | Methylprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

17,21-dihydroxy-6alpha-methylpregna-1,4-diene-3,11,20-trione; 11beta,17,21,21-tetrahydroxy-6alpha-methylpregna-1,4-diene-3,20-dione; 11beta-hydroxy-6alpha-methylandrosta-1,4-diene-3,17-dione; (E)- and (Z)-11beta,20-dihydroxy-6alpha-methylpregna-1,4,17(20)-triene-3,21-dione, (20RS)-11beta,17,20-trihydroxy-6alpha-methyl-3-oxopregna-1,4-diene-21-yl acetate; methylprednisolone; 11beta,17-dihydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; 11beta-hydroxy-6alpha-methylpregna-1,4-diene-3,20,21-trione; prednisolone acetate; 6alpha-methyl-3,11,20-trioxopregna-1,4-dien-21-yl acetate; 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-ene-21-yl acetate; 11beta-hydroxy-6alpha-methyl-3-oxopregna-1,4,17(20)-trien-21-yl acetate /methylprednisolone acetate/, methylprednisolone; 4-[(11beta,21-dihydroxy-6alpha-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid (methylprednisolone 17-(hydrogen succinate)); methylprednisolone acetate; 4-[(11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregna-4-en-21-yl)oxy]-4-oxobutanoic acid (methylhydrocortisone 21-(hydrogen succinate)) /methylprednisolone hydrogen succinate/ | |

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White to practically white crystalline powder | |

CAS No. |

83-43-2 | |

| Record name | Methylprednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylprednisolone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylprednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-6-methyl-, (6.alpha.,11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylprednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylprednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W7ZR7023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylprednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-237 °C, 232.5 °C | |

| Record name | Methylprednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLPREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylprednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015094 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methylprednisolone exert its effects on a cellular level?

A1: this compound is a synthetic glucocorticoid that primarily acts by binding to the glucocorticoid receptor within the cytoplasm. [, , ] This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements in the DNA, modulating the transcription of various genes involved in inflammation, immune response, and metabolism. [, , ]

Q2: What are the downstream effects of this compound's interaction with glucocorticoid receptors?

A2: The interaction leads to a cascade of events, including:

- Anti-inflammatory effects: Increased production of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, thus reducing the synthesis of inflammatory mediators. []

- Immunosuppressive effects: Suppression of immune cell activation, proliferation, and cytokine production, thereby dampening the immune response. [, ]

- Metabolic effects: Increased gluconeogenesis, protein catabolism, and lipolysis, leading to elevated blood glucose levels and altered lipid metabolism. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H30O5 and its molecular weight is 374.47 g/mol. []

Q4: What are the main clinical uses of this compound based on the provided research?

A4: The research articles highlight the use of this compound in a variety of clinical contexts, including:

- Acute moderate/severe asthma: Sequential therapy with intravenous followed by oral administration has shown effectiveness and safety in improving lung function. []

- Postpericardiotomy syndrome (PPS) prevention after cardiac surgery: A single intraoperative dose has shown potential in reducing the incidence of PPS and pericardial effusion. []

- Electrical status epilepticus during sleep (ESES) in children: High-dose this compound therapy, particularly in cases resistant to traditional antiepileptic drugs, has demonstrated effectiveness in reducing seizure frequency and ESES severity. [, ]

Q5: Has this compound demonstrated efficacy in treating traumatic optic neuropathy?

A6: The research presents conflicting evidence regarding the effectiveness of this compound in treating traumatic optic neuropathy. While some studies indicate potential benefits with high-dose this compound and mannitol combination therapy shortly after injury, [] others utilizing low-dose this compound haven't found statistically significant improvements in visual recovery compared to conservative treatment. [] Further research is needed to establish definitive conclusions.

Q6: Can this compound be used for long-term management of rheumatoid arthritis?

A8: Research indicates that while this compound pulse therapy can offer temporary relief from rheumatoid arthritis flares, its long-term use for disease management is not supported. [] Studies haven't shown significant improvements in clinical outcomes or radiological progression with monthly intravenous this compound compared to placebo when combined with disease-modifying drugs like penicillamine or azathioprine. []

Q7: What are the potential adverse effects associated with this compound use?

A10: While this Q&A focuses on the scientific aspects and avoids discussing specific drug side effects, it's important to acknowledge that glucocorticoids like this compound are potent medications with potential for adverse effects, particularly with prolonged or high-dose use. [, ]

Q8: Is there evidence suggesting long-term use of this compound can be detrimental?

A11: Research indicates that chronic administration of this compound may have detrimental effects on lung tissue, potentially increasing oxidative stress and lipid peroxidation levels. [] This highlights the importance of carefully considering the risks and benefits of long-term glucocorticoid therapy.

Q9: Does this compound interact with other drugs or influence enzymatic activity?

A12: Yes, this compound is known to interact with various medications. [] For instance, itraconazole, a CYP3A4 inhibitor, can significantly increase this compound concentrations and enhance the suppression of endogenous cortisol secretion. [] This interaction emphasizes the importance of careful medication reconciliation and potential dosage adjustments when co-administering this compound with other drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.